Solid-State Conformational Assignment: Chair-Boat (C9-Ketone) vs. Chair-Chair (C9-Methylene Reduced Analog)
Single-crystal X-ray diffraction analysis provides an unambiguous, quantitative differentiation in the solid-state conformation of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one compared to its direct reduction product. The target ketone crystallizes exclusively as a chair-boat conformer, with the sulfur atom positioned in the boat portion of the bicyclic ring. In contrast, the corresponding 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (the C9-methylene analog) adopts a chair-chair conformation in the solid state [1].
| Evidence Dimension | Solid-state conformation (bicyclic ring system) |
|---|---|
| Target Compound Data | Chair-boat conformer with sulfur in boat portion |
| Comparator Or Baseline | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (reduced analog): Chair-chair conformer |
| Quantified Difference | Qualitative conformational divergence: chair-boat vs. chair-chair |
| Conditions | Single-crystal X-ray diffraction analysis at room temperature; compound crystallized as free base (ketone) and as hydroperchlorate salt (reduced analog) |
Why This Matters
Procurement of the correct solid-state form is critical for reproducibility in crystallization screens, formulation studies, and X-ray-based structural biology campaigns; substitution with the reduced analog (which is often mis-assumed to be a suitable replacement) introduces a distinct molecular geometry and packing arrangement.
- [1] Bailey BR 3rd, Berlin KD, Holt EM, Scherlag BJ, Lazzara R, Brachmann J, van der Helm D, Powell DR, Pantaleo NS, Ruenitz PC. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state. J Med Chem. 1984 Jun;27(6):758-67. View Source
